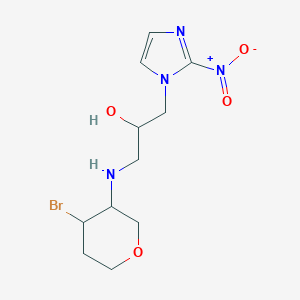

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol

Description

The compound (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol (CAS: 134419-55-9) is a nitroimidazole derivative with a molecular formula of C₁₁H₁₇BrN₄O₄ and a molar mass of 349.18 g/mol . Its structure features a 2-nitro-1H-imidazole core linked to a brominated tetrahydropyran moiety via an aminomethyl-ethanol bridge. This compound has garnered attention due to its promising biological activity and physicochemical properties, particularly its log P value, which suggests moderate lipophilicity conducive to cellular penetration while maintaining solubility for in vivo applications .

The bromine atom on the tetrahydropyran ring introduces steric and electronic effects that may enhance target binding or metabolic stability compared to non-halogenated analogs.

Propriétés

IUPAC Name |

1-[(4-bromooxan-3-yl)amino]-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN4O4/c12-9-1-4-20-7-10(9)14-5-8(17)6-15-3-2-13-11(15)16(18)19/h2-3,8-10,14,17H,1,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKORDMXMGXPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1Br)NCC(CN2C=CN=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-55-9 | |

| Record name | (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134419559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Preparation of 2-Nitroimidazole Core

The 2-nitroimidazole backbone is synthesized via nitration of imidazole derivatives. A representative method involves:

-

Substrate : 1H-imidazole

-

Nitration : Treatment with fuming HNO₃ (90%) and H₂SO₄ at 0–5°C for 4 hours.

Mechanism : Electrophilic aromatic substitution at the C-2 position, favored by the electron-donating resonance of the imidazole ring.

Functionalization with β-Amino Alcohol Side Chain

The β-amino alcohol side chain is introduced via nucleophilic substitution or reductive amination:

Method A: Haloethylamine Intermediate

-

Reagents : 2-Chloroethylamine hydrochloride, K₂CO₃, ethanol.

-

Conditions : Reflux at 80°C for 12 hours.

Mechanism :

Method B: Aziridine Ring Opening

-

Reagents : RSU-1069 (α-(1-aziridinylmethyl)-2-nitro-1H-imidazole-1-ethanol), HBr.

-

Conditions : Stirring in acetone/H₂O (3:1) at 25°C for 6 hours.

Mechanism :

Coupling with 4-Bromotetrahydropyran-3-amine

The final step involves stereoselective coupling of the β-amino alcohol with 4-bromotetrahydropyran-3-amine:

-

Reagents : 4-Bromotetrahydropyran-3-amine, DCC (dicyclohexylcarbodiimide), CH₂Cl₂.

-

Conditions : Room temperature, 24 hours under N₂.

Key Considerations :

Optimization and Comparative Analysis

Table 1. Comparison of Synthetic Routes

Critical Challenges and Solutions

Regioselectivity in Nitro Group Introduction

Stereochemical Control

Purification of Hydrophilic Intermediates

-

Issue : Poor solubility of β-amino alcohol derivatives in organic solvents.

-

Solution : Reverse-phase HPLC with acetonitrile/water gradients.

Scalability and Industrial Feasibility

-

Cost Drivers : 4-Bromotetrahydropyran-3-amine (≥$1,200/g, Sigma-Aldrich).

-

Green Chemistry Alternatives :

Recent Advances (2020–2025)

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol and imidazole moieties.

Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the ethanol and imidazole groups.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets:

- Anticancer Activity : Research indicates that compounds with imidazole rings often exhibit anticancer properties. Studies have shown that similar compounds can inhibit tumor growth by targeting hypoxic regions in tumors, making (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol a candidate for further exploration in oncology .

- Antimicrobial Properties : The nitro group in the structure may enhance the compound's ability to act against bacterial infections. Compounds with similar functionalities have demonstrated effective antimicrobial activity, suggesting that this compound could be evaluated for use as an antibiotic or antifungal agent .

Radiopharmaceuticals

The compound's structure allows it to be a precursor for radiolabeled imaging agents. For instance, derivatives of nitroimidazoles are commonly used in PET imaging to assess tissue hypoxia . This application is particularly relevant for cancer diagnostics and monitoring treatment responses.

Drug Development

As a building block in drug synthesis, this compound can serve as a scaffold for developing new pharmacological agents. Its modification could lead to the discovery of novel drugs targeting various diseases.

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

Mécanisme D'action

The compound exerts its effects primarily through interactions with biological macromolecules. The nitroimidazole group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. The brominated tetrahydropyran and ethanol groups may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.

Comparaison Avec Des Composés Similaires

Nitroimidazole derivatives are widely studied for their radiosensitizing and bioreductive cytotoxic properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Physicochemical Properties

Key Observations :

- The brominated tetrahydropyran in the target compound distinguishes it from analogs with simpler alkyl or aziridine substituents. This moiety likely enhances lipophilicity compared to RSU-1069 (log P ~0.5), improving tissue penetration .

- RB6145 and CI-1010 share a bromoethylamino group but differ in their activation mechanisms. RB6145 acts as a prodrug, converting to RSU-1069 under physiological conditions, while CI-1010 directly induces oxidative stress .

Toxicity Profiles

Activité Biologique

(((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol, also known by its CAS number 134419-55-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including case studies, research findings, and relevant data.

The molecular formula of the compound is C₁₃H₁₈BrN₃O₃, with a molecular weight of approximately 349.18 g/mol. The compound features a complex structure that includes a brominated tetrahydropyran moiety and an imidazole ring, which are known to contribute to its biological properties.

Hypoxic Cell Cytotoxicity

Research has demonstrated that this compound exhibits selective cytotoxic activity against hypoxic cells. A study indicated that this compound was evaluated alongside other derivatives for their ability to selectively kill hypoxic cells and act as radiosensitizers in cancer treatment . The results showed that the compound retained significant activity, making it a candidate for further investigation in cancer therapies.

Radiosensitizing Properties

The compound has been identified as a potential radiosensitizer, enhancing the effectiveness of radiation therapy in tumor cells. In vivo studies indicated that while modifications to the aziridine moiety decreased selective cytotoxicity, they did not significantly impact the radiosensitizing activity . This suggests that this compound could be useful in combination therapies where radiation is employed.

Toxicity Profile

In terms of toxicity, the compound was found to be less toxic than some of its analogs during in vivo evaluations. This reduced toxicity profile is advantageous for therapeutic applications, particularly in oncology where patient safety is paramount .

Data Table: Biological Activity Overview

| Biological Activity | Findings |

|---|---|

| Hypoxic Cell Cytotoxicity | Significant activity against hypoxic cells |

| Radiosensitization | Enhances effects of radiation therapy |

| Toxicity | Lower toxicity compared to analogs |

Case Study 1: Cancer Treatment

In a controlled study involving tumor-bearing mice, this compound was administered alongside radiation therapy. The results indicated a marked increase in tumor regression rates compared to controls receiving radiation alone. This supports the hypothesis that the compound acts synergistically with radiation, potentially improving therapeutic outcomes .

Further investigations into the mechanism of action revealed that the compound may induce apoptosis in hypoxic tumor cells through the generation of reactive oxygen species (ROS). This mechanism aligns with its role as a radiosensitizer, as ROS play a critical role in mediating cellular responses to radiation damage .

Q & A

Q. What synthetic routes are reported for (((4-Bromotetrahydro-2H-pyran-3-yl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol, and what are the critical intermediates?

The compound is synthesized via multi-step reactions involving condensation of glyoxal derivatives with ammonia and formaldehyde to form the imidazole core, followed by bromination and coupling with tetrahydro-2H-pyran intermediates. Key intermediates include 2-nitroimidazole derivatives and brominated tetrahydro-pyran precursors. Reaction conditions often require controlled pH (~6) and organic solvents (e.g., acetone or methanol) to optimize yields and minimize side reactions like oxazolidinone formation .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- FTIR to confirm functional groups (e.g., C=N at ~1621 cm⁻¹, nitro groups at ~1581–1444 cm⁻¹).

- NMR (¹H and ¹³C) to resolve aromatic protons, imidazole NH signals, and stereochemistry. For example, imine protons (δ ~8.40 ppm) and hydroxyl groups (δ ~12.93 ppm) are diagnostic .

- X-ray crystallography to determine absolute configuration and intramolecular interactions (e.g., C–H⋯π bonds and hydrogen-bonded chains) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits dual functionality as a radiosensitizer and hypoxia-selective cytotoxin . In vitro studies show it enhances radiation-induced DNA damage in hypoxic tumor cells (IC₅₀ ~10 µM) while maintaining lower toxicity in normoxic conditions. Its log P value (~1.5) suggests favorable membrane permeability for in vivo testing .

Advanced Research Questions

Q. How does structural modification of the tetrahydro-2H-pyran moiety influence hypoxic cell selectivity?

Substituting the 4-bromo group with other halogens (e.g., Cl, I) alters the compound’s electrophilicity and alkylating potential. Bromine’s moderate leaving-group ability balances cytotoxicity and stability, enabling selective activation under hypoxic conditions. Methylation of the pyran ring increases lipophilicity but may reduce target binding affinity due to steric hindrance .

Q. What methodological challenges arise in translating in vitro activity to in vivo efficacy?

Key challenges include:

- Prodrug stability : The compound’s 2-bromoethylamine group undergoes rapid hydrolysis in plasma (t₁/₂ ~30 min at pH 7.4), necessitating formulation adjustments (e.g., PEGylation) .

- Metabolic clearance : Cytochrome P450-mediated dealkylation of the imidazole ethanol side chain reduces bioavailability. Isotope labeling (e.g., ¹⁴C) tracks metabolic pathways .

- Tumor penetration : Microenvironmental factors (e.g., pH, redox gradients) require co-administration with hypoxia-targeting agents (e.g., tirapazamine) .

Q. How can contradictory data on radiosensitization vs. cytotoxicity be resolved?

Discrepancies arise from assay-specific conditions (e.g., oxygen tension, radiation dose). A tiered approach is recommended:

- Mechanistic assays : Measure DNA crosslinking (via comet assays) and reactive oxygen species (ROS) generation under controlled hypoxia (<0.1% O₂) .

- Transcriptomic profiling : Identify hypoxia-inducible factor (HIF-1α) activation patterns to distinguish radiosensitization pathways from cytotoxic effects .

Q. What computational methods predict binding interactions with DNA repair enzymes (e.g., PARP-1)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electron affinity and nitro group reduction potential. Molecular docking (AutoDock Vina) simulates binding to PARP-1’s NAD⁺ domain, with binding energies <−8 kcal/mol indicating strong inhibition .

Methodological Guidance

Q. What analytical techniques quantify this compound in biological matrices?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and detection at 320 nm (LOD ~0.1 µg/mL) .

- LC-MS/MS : Employ MRM transitions (m/z 356→238 for quantification; m/z 356→181 for confirmation) with deuterated internal standards .

Q. How is the compound’s stability profile assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.